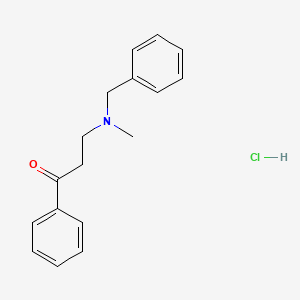

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12500. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMCPHGYLMSEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202423 | |

| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-62-1 | |

| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-85 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Propiophenone, 3-(benzylmethylamino)-, hydrochloride

This guide provides a comprehensive technical overview of Propiophenone, 3-(benzylmethylamino)-, hydrochloride (CAS No. 5409-62-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties, synthesis, and analytical characterization. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a tertiary amine and a ketone derivative that holds significant relevance as a key synthetic intermediate in the pharmaceutical industry.[1] Its primary role is in the synthesis of more complex active pharmaceutical ingredients (APIs).

Crucially, this compound is also recognized as a process-related impurity in the manufacturing of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[2] As regulatory bodies demand stringent impurity profiling for all APIs, a thorough understanding of potential impurities like this one is not merely academic—it is a prerequisite for successful drug development and regulatory filing.[][4] The ability to synthesize, isolate, and definitively characterize this compound is essential for developing robust analytical methods for quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its behavior in both chemical reactions and analytical systems. The data for this compound is summarized below. It is critical to note that while some data is experimentally determined, other values may be predicted and likely refer to the free base rather than the hydrochloride salt.

| Property | Value | Source(s) | Comments |

| CAS Number | 5409-62-1 | [5][6] | The universally accepted identifier for this compound. |

| Molecular Formula | C₁₇H₂₀ClNO | [2][7] | Comprises the organic base and one equivalent of HCl. |

| Molecular Weight | 289.8 g/mol | [7][8] | Essential for all stoichiometric and gravimetric calculations. |

| Appearance | White to light yellow crystal or crystalline powder. | [2] | Visual identification is a preliminary quality control check. |

| Melting Point | 86-89 °C | [2] | A narrow range indicates high purity. Broader ranges may suggest the presence of impurities or residual solvent. |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [2] | The hydrochloride salt form confers aqueous solubility, which is critical for reverse-phase HPLC and certain reaction conditions. |

| LogP (Octanol/Water) | 3.03 | [5] | This calculated value suggests moderate lipophilicity, influencing its retention in reverse-phase chromatography. |

| Boiling Point | 374.2 °C at 760 mmHg | [1] | Note: This is a predicted value and likely corresponds to the free base, not the salt which would decompose at high temperatures. |

| Density | 1.062 g/cm³ | [1] | Note: This is a predicted value and likely corresponds to the free base. |

Synthesis and Mechanistic Insight

The primary route for synthesizing this compound is the Mannich reaction . This powerful three-component condensation is a cornerstone of organic synthesis for producing β-amino ketones.[9][10] The reaction involves an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).

The causality of this reaction is elegant:

-

Iminium Ion Formation: Formaldehyde and N-methylbenzylamine react to form a highly electrophilic Eschenmoser-like salt (an iminium ion). This is the rate-determining step and the key electrophile.

-

Enol Formation: Acetophenone, under acidic conditions, tautomerizes to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming the C-C bond and establishing the β-amino ketone backbone.

Diagram: Mannich Reaction Workflow

Caption: Workflow for the synthesis via the Mannich reaction.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures. A self-validating system requires monitoring progress (e.g., by TLC or HPLC) and confirming product identity.

-

Vessel Preparation: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-methylbenzylamine (1.0 eq) and isopropanol.

-

Acidification: Slowly add concentrated hydrochloric acid (aq) dropwise to protonate the amine.

-

Reactant Addition: Add acetophenone (1.0 eq) and paraformaldehyde (1.3 eq).

-

Thermal Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. The reaction progress should be monitored periodically.

-

Crystallization: Upon reaction completion, gradually cool the mixture to 0 °C and stir for 1 hour to facilitate complete precipitation of the hydrochloride salt.

-

Isolation & Purification: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with cold isopropanol to remove residual starting materials and soluble impurities.

-

Drying: Dry the product under vacuum to yield the final compound. The expected yield is typically high, around 90%.

Analytical Characterization

A multi-faceted analytical approach is required for unambiguous identification and purity assessment.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse technique for purity analysis and quantification due to its high resolution and compatibility with the compound's solubility profile.[5]

Rationale for Method Design:

-

Stationary Phase: A C8 or C18 column is ideal. The moderate LogP of the analyte ensures sufficient retention and separation from more polar or non-polar impurities.

-

Mobile Phase: A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an acidified aqueous phase. The acid (e.g., phosphoric or formic acid) serves two purposes: it protonates residual silanols on the column to reduce peak tailing and ensures the analyte, a tertiary amine, remains in its protonated, more water-soluble form for consistent retention.

-

MS Compatibility: For LC-MS applications, volatile buffers like formic acid must be used in place of non-volatile acids like phosphoric acid to prevent contamination of the mass spectrometer source.[5]

Diagram: Analytical Workflow

Caption: A typical workflow for purity analysis by HPLC.

Experimental Protocol: RP-HPLC Method

-

System: An HPLC system with a UV detector or Mass Spectrometer.

-

Column: C8, 3.5 µm particle size, 150 mm x 4.6 mm.

-

Mobile Phase: Isocratic mixture of 73% aqueous phase (25 mM phosphoric acid, pH adjusted to 2.5) and 27% n-propanol. (Note: This method is specific to an Atomoxetine impurity analysis and serves as an excellent starting point).[]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 215 nm.

-

Sample Preparation: Prepare samples in the mobile phase at a concentration of approximately 0.5 mg/mL.

This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be considered a self-validating system for quality control.

Spectroscopic Characterization

While chromatographic data provides purity information, spectroscopic data is required for absolute structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Multiple signals in the aromatic region (~7.2-8.0 ppm) corresponding to the two distinct phenyl rings.

-

A singlet for the benzylic (CH₂) protons adjacent to the nitrogen.

-

A singlet for the N-methyl (CH₃) protons.

-

Two distinct triplet signals for the two methylene (CH₂) groups of the propiophenone backbone, showing coupling to each other.

-

-

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Expected signals include the carbonyl carbon (~198-200 ppm), multiple aromatic carbons (~127-138 ppm), and aliphatic carbons for the methyl, methylene, and benzylic groups.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would show a prominent parent ion [M+H]⁺ at m/z corresponding to the free base (C₁₇H₁₉NO), confirming the molecular weight.

-

Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the neutral loss of the benzyl group or cleavage alpha to the ketone, providing further structural evidence.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides functional group information. Key expected absorption bands include a strong C=O stretch for the ketone (~1680 cm⁻¹) and various C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.[11]

-

Stability, Storage, and Safety

-

Storage: The compound should be stored in a well-sealed container in a dark, dry, and well-ventilated place.[2] For long-term stability as an analytical standard, refrigerated conditions (2-8 °C) are recommended.[8]

-

Stability: As a β-amino ketone, the compound may be susceptible to degradation over time, particularly retro-Mannich reactions under certain pH and temperature conditions. Its stability profile should be thoroughly investigated using forced degradation studies (acid, base, oxidation, heat, light) as part of any drug development program.

-

Safety: The compound may be irritating to the eyes, skin, and respiratory system.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

This compound is a compound of significant industrial and regulatory importance. Its synthesis is readily achieved through the robust Mannich reaction. A comprehensive analytical characterization, led by reverse-phase HPLC for purity and supported by spectroscopic techniques (NMR, MS, IR) for identity, is crucial for its use as a synthetic intermediate or as a qualified reference standard for impurity analysis in pharmaceutical products. The protocols and insights provided in this guide offer a solid foundation for scientists working with this molecule.

References

-

SynThink. (n.d.). Atomoxetine EP Impurities & USP Related Compounds. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved January 21, 2026, from [Link]

-

SynZeal. (n.d.). Atomoxetine EP Impurity H. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.

-

ResearchGate. (n.d.). Synthesis of β-amino ketones via a threee-component Mannich reaction. Retrieved January 21, 2026, from [Link]

-

Tandfonline. (n.d.). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved January 21, 2026, from [Link]

-

ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(Benzylmethylamino)propiophenone, hydrochloride. Retrieved January 21, 2026, from [Link]

-

precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]

-

lookchem. (n.d.). Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved January 21, 2026, from [Link]

Sources

- 1. Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | C17H20ClNO | CID 3034159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mannich Reaction [organic-chemistry.org]

- 11. spectrabase.com [spectrabase.com]

Spectral Data of 3-(N-Benzyl-N-methylamino)propiophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Benzyl-N-methylamino)propiophenone hydrochloride is a propiophenone derivative with potential applications as an intermediate in pharmaceutical synthesis.[1][2] Its chemical structure, featuring an aromatic ketone and a tertiary amine, makes it a versatile building block in the development of novel therapeutic agents.[2] Accurate structural elucidation and confirmation are paramount in drug development to ensure the identity, purity, and stability of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This in-depth technical guide provides a detailed analysis of the expected spectral data for 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. In the absence of publicly available experimental spectra, this guide leverages predictive models and a thorough understanding of spectroscopic principles to offer a comprehensive interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to provide researchers with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride comprises a central propiophenone core, a tertiary amine with methyl and benzyl substituents, and a hydrochloride salt form.

Caption: Molecular structure of 3-(N-Benzyl-N-methylamino)propiophenone Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; for the hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to solubility.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The following ¹H NMR spectral data is predicted for the free base form of the molecule. In the hydrochloride salt, the proton on the nitrogen will be present, and the adjacent protons (on the methylene groups and the methyl group) will experience a downfield shift due to the positive charge on the nitrogen.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.2-7.6 | Multiplet | 8H | Remaining aromatic protons |

| ~ 3.5-3.7 | Singlet | 2H | Benzyl CH₂ |

| ~ 2.8-3.0 | Triplet | 2H | CH₂ adjacent to the carbonyl group |

| ~ 2.6-2.8 | Triplet | 2H | CH₂ adjacent to the nitrogen |

| ~ 2.2-2.4 | Singlet | 3H | N-CH₃ |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (7.2-8.1 ppm): The protons on the two phenyl rings are expected to appear in this region. The two protons ortho to the electron-withdrawing carbonyl group on the propiophenone ring are expected to be the most deshielded and appear at the lowest field (~7.9-8.1 ppm). The remaining eight aromatic protons from both rings will likely appear as a complex multiplet between 7.2 and 7.6 ppm.

-

Benzyl Methylene Protons (~3.5-3.7 ppm): The two protons of the benzyl CH₂ group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

-

Propiophenone Methylene Protons (~2.6-3.0 ppm): The two protons of the CH₂ group adjacent to the carbonyl group and the two protons of the CH₂ group adjacent to the nitrogen will appear as triplets due to coupling with each other. The methylene group alpha to the carbonyl will likely be more deshielded.

-

N-Methyl Protons (~2.2-2.4 ppm): The three protons of the N-methyl group are expected to appear as a singlet.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 198-202 | Carbonyl carbon (C=O) |

| ~ 135-140 | Aromatic quaternary carbons |

| ~ 128-134 | Aromatic CH carbons |

| ~ 58-62 | Benzyl CH₂ carbon |

| ~ 50-55 | CH₂ carbon adjacent to nitrogen |

| ~ 40-45 | N-CH₃ carbon |

| ~ 35-40 | CH₂ carbon adjacent to carbonyl |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon (~198-202 ppm): The ketone carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons (~128-140 ppm): The twelve aromatic carbons (ten CH and two quaternary) will appear in this region.

-

Aliphatic Carbons (~35-62 ppm): The benzyl CH₂ carbon is expected to be the most deshielded of the aliphatic carbons, followed by the CH₂ group adjacent to the nitrogen. The N-methyl carbon and the CH₂ group adjacent to the carbonyl will appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans to obtain a high-quality spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3080 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch |

| ~ 2400-2700 | Broad, Strong | N-H stretch (from R₃N⁺H) |

| ~ 1680-1700 | Strong | C=O stretch (aromatic ketone) |

| ~ 1580-1600, ~1450-1500 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1100-1300 | Medium | C-N stretch |

Interpretation of IR Spectrum

-

N-H Stretch (from Hydrochloride): A very broad and strong absorption is expected in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a tertiary amine salt.[3] This is often one of the most prominent features in the IR spectrum of amine hydrochlorides.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the 1680-1700 cm⁻¹ range, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will absorb just below 3000 cm⁻¹.[4]

-

Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon skeletal vibrations within the aromatic rings.[4]

-

C-N Stretch: A medium intensity band in the fingerprint region, typically between 1100 and 1300 cm⁻¹, can be attributed to the C-N stretching vibration.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is predicted for the free base (C₁₇H₁₉NO, Molecular Weight: 253.34 g/mol ). In ESI-MS, the protonated molecule [M+H]⁺ at m/z 254.15 would be observed.

| m/z | Possible Fragment |

| 254.15 | [M+H]⁺ |

| 148.08 | [C₉H₁₀NO]⁺ |

| 120.08 | [C₈H₁₀N]⁺ |

| 105.03 | [C₇H₅O]⁺ |

| 91.05 | [C₇H₇]⁺ |

| 77.04 | [C₆H₅]⁺ |

Interpretation of Fragmentation Pattern

The fragmentation of 3-(N-Benzyl-N-methylamino)propiophenone is expected to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of the benzoyl cation ([C₇H₅O]⁺) at m/z 105.

-

Cleavage Beta to the Carbonyl Group: Cleavage of the bond between the two methylene groups can lead to the formation of the [C₉H₁₀NO]⁺ fragment at m/z 148.

-

Cleavage at the Nitrogen: Cleavage of the C-N bonds can also occur. Loss of the propiophenone moiety would result in the [C₈H₁₀N]⁺ fragment at m/z 120.

-

Formation of the Tropylium Ion: The benzyl group can readily lose a hydrogen atom to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91.

-

Loss of Benzene Ring: The phenyl group from the benzoyl cation can be lost, resulting in the phenyl cation ([C₆H₅]⁺) at m/z 77.

Caption: Predicted major fragmentation pathways for 3-(N-Benzyl-N-methylamino)propiophenone.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted NMR, IR, and MS spectral data for 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. By combining predictive methodologies with fundamental spectroscopic principles, a detailed characterization of the molecule's structure is achieved. The presented protocols for data acquisition offer a standardized approach for experimental verification. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this compound and its analogs, facilitating efficient and accurate structural elucidation in the drug development pipeline.

References

-

ChemBK. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Available from: [Link]

-

LookChem. Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Available from: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons; 2014.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

PubChem. 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

MassBank. Propiophenone. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Benzylmethylamino)propiophenone Hydrochloride from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Aminoketones

Propiophenone, 3-(benzylmethylamino)-, hydrochloride, a classic example of a β-aminoketone, belongs to a class of compounds commonly known as Mannich bases.[1] These structures are of considerable interest in medicinal chemistry and drug discovery, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including amino alcohols, peptides, and other bioactive molecules.[1][2] Their value lies in the versatile reactivity of the β-amino carbonyl moiety, which allows for further chemical transformations.[3] This guide provides a comprehensive overview of the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride, starting from the readily available precursor, acetophenone. It delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines the necessary safety precautions, thereby offering a robust resource for researchers in the field.

The Synthetic Pathway: A Mechanistic Exploration of the Mannich Reaction

The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride from acetophenone is achieved through the Mannich reaction. This is a three-component condensation reaction involving an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).[4] The reaction is typically carried out under acidic conditions, and the amine is often introduced as its hydrochloride salt to facilitate this.[5]

The mechanism proceeds in two main stages:

-

Formation of the Eschenmoser-like salt (Iminium Ion): The reaction is initiated by the nucleophilic attack of the secondary amine, N-methylbenzylamine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form a highly electrophilic N,N-dibenzylmethyliminium ion. The acidic medium is crucial for promoting this dehydration step.

-

Nucleophilic Attack by the Enol: Acetophenone, in the presence of an acid catalyst, exists in equilibrium with its enol tautomer. The enol, being electron-rich at the α-carbon, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond, a key feature of the Mannich reaction. The resulting product is the protonated form of the Mannich base.[6]

The use of the amine as a hydrochloride salt helps maintain the acidic conditions necessary for the reaction.[5] The final product is isolated as a stable hydrochloride salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Acetophenone | 120.15 | 1.03 | ≥98% |

| N-Methylbenzylamine | 121.18 | 0.940 | ≥98% |

| Paraformaldehyde | (30.03)n | ~1.4 | ≥95% |

| Concentrated Hydrochloric Acid | 36.46 | ~1.18 | 37% |

| 2-Propanol (Isopropanol) | 60.10 | 0.786 | ACS grade |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylbenzylamine (129.1 mL) in 2-propanol (600 mL).

-

Acidification: To this solution, add concentrated hydrochloric acid dropwise with stirring. The addition is exothermic, so it should be done at a controlled rate. This in situ formation of N-methylbenzylamine hydrochloride is crucial for the reaction.

-

Addition of Reagents: To the resulting solution, add paraformaldehyde (39.64 g) and acetophenone (116.7 mL).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 6 hours.

-

Crystallization: After the reflux period, gradually cool the mixture to 0°C. Stir the mixture at this temperature for 1 hour to ensure complete precipitation of the product.

-

Isolation and Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold 2-propanol to remove any unreacted starting materials and impurities. The resulting product is 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride.[7] A high yield of around 90% can be expected.[7] The product can be further purified by recrystallization if necessary.

Data and Characterization

The synthesized 3-(benzylmethylamino)propiophenone hydrochloride is a white to light yellow crystalline powder.[8] It is soluble in water and ethanol.[8]

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) would be expected to show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic groups, and a broad absorption due to the N-H stretch of the hydrochloride salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl and benzyl groups, typically in the range of 7.2-8.0 ppm. The methylene protons adjacent to the carbonyl and the nitrogen would appear as multiplets in the aliphatic region (around 3.0-4.0 ppm). A singlet corresponding to the N-methyl group would also be present.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon around 198-200 ppm. Aromatic carbons would resonate in the 127-137 ppm region. The aliphatic carbons of the propyl chain and the N-methyl and N-benzyl groups would appear at higher field.

-

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. The following are key safety considerations for the reagents used in this procedure:

-

Acetophenone: Harmful if swallowed and causes serious eye irritation.[9] It is also combustible.[10]

-

Paraformaldehyde: Flammable solid, harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, suspected of causing genetic defects, and may cause cancer.[11]

-

N-Methylbenzylamine: Causes severe skin burns and eye damage.[12] It is also harmful if swallowed.

-

Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Causality and Experimental Insights

-

Choice of Solvent: 2-Propanol is a suitable solvent for this reaction as it can dissolve the reactants and facilitate a homogenous reaction mixture upon heating. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, while still being easily removable during workup.

-

Role of Hydrochloric Acid: The addition of concentrated hydrochloric acid serves two primary purposes. Firstly, it acts as a catalyst to promote the formation of the enol of acetophenone and the dehydration step in the formation of the iminium ion.[3] Secondly, it converts the basic Mannich product into its hydrochloride salt, which is often a crystalline solid that readily precipitates from the reaction mixture, simplifying the isolation and purification process.[3]

-

Use of Paraformaldehyde: Paraformaldehyde is a solid polymer of formaldehyde and serves as a convenient and safer alternative to gaseous formaldehyde. Under the acidic and heated conditions of the reaction, it depolymerizes to provide monomeric formaldehyde in situ.

-

Crystallization as a Purification Method: The precipitation of the hydrochloride salt upon cooling is an effective method of purification. The solubility of the salt is significantly lower in the cold solvent, leading to its crystallization while impurities and unreacted starting materials remain in the solution. Washing the crystals with cold solvent further enhances purity.

Visualizing the Workflow

Caption: A schematic overview of the synthetic workflow for 3-(benzylmethylamino)propiophenone hydrochloride.

Conclusion

The Mannich reaction provides an efficient and reliable method for the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride from acetophenone. This in-depth guide has detailed the underlying mechanism, a robust experimental protocol, and the critical safety considerations necessary for the successful and safe execution of this synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis and drug development, facilitating the preparation of this important class of β-aminoketones.

References

- Aljohani, E. et al. (2019). Synthesis of Mannich base from 4-hydroxyacetophenone. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.

-

ChemBK. (2024). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]

-

LookChem. (2017). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]

- Mishra, A. et al. (2010). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Asian Journal of Chemistry, 22(10), 7903-7907.

-

Quora. (2021). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

-

SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]

- Sethi, P. et al. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1000-1006.

-

NIST. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PENTA. (2024). Paraformaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

-

Evans Vanodine. (n.d.). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

-

EMD Millipore. (2015). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | C17H20ClNO | CID 3034159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. oarjbp.com [oarjbp.com]

Solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in Organic Solvents

Introduction

3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride, a compound identified by CAS number 5409-62-1, is a molecule of significant interest in pharmaceutical research and organic synthesis.[1][2] It is also known by synonyms such as 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride.[3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the efficiency of synthetic reactions, influences the choice of purification methods such as crystallization, and is a critical determinant of a drug's formulation, bioavailability, and ultimate therapeutic efficacy.[4]

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in various organic solvents. Moving beyond a simple listing of data, this document, prepared from the perspective of a senior application scientist, delves into the molecular characteristics that govern its solubility, outlines the theoretical principles at play, and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions based on a solid understanding of the physicochemical properties of this compound.

Molecular Characteristics and Their Implications for Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride presents a fascinating duality of polar and non-polar characteristics, which is key to predicting its interaction with different organic solvents.

Chemical Structure:

Caption: Structure of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride.

Structural Analysis:

-

Ionic Hydrochloride Group: The tertiary amine is protonated to form a hydrochloride salt. This introduces a formal positive charge on the nitrogen and a chloride counter-ion. This ionic character is the most significant contributor to the molecule's polarity. It allows for strong ion-dipole interactions with polar solvents.

-

Polar Ketone Group: The carbonyl group (C=O) is a polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.

-

Non-Polar Moieties: The molecule possesses substantial non-polar regions, including two phenyl rings and an aliphatic propane chain. These large hydrophobic areas will favor interactions with non-polar solvents through van der Waals forces.

This structural duality predicts a nuanced solubility profile. The principle of "like dissolves like" suggests that solvents capable of solvating both the ionic hydrochloride and the large non-polar framework will be most effective.[6] Therefore, polar organic solvents are expected to be better candidates than non-polar ones.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like an amine hydrochloride salt in a solvent is a complex process governed by several thermodynamic factors. A successful dissolution requires the energy released from solvent-solute interactions to overcome both the lattice energy of the crystal and the energy needed to create a cavity in the solvent.[7]

Key factors influencing the solubility of this compound include:

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the electrostatic attraction between the ammonium cation and the chloride anion, thus promoting dissociation and dissolution.

-

Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol and ethanol) are particularly effective. They can act as hydrogen bond donors to interact with the chloride anion and the ketone's oxygen, and their polar nature solvates the ammonium cation. Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors but lack a donor proton, which may limit their interaction compared to protic solvents.

-

Temperature: The dissolution of most solid solutes is an endothermic process, meaning solubility typically increases with temperature.[6] This is a critical parameter to consider, especially for processes like recrystallization where solubility is manipulated by temperature changes.

-

Ion Pairing: In solvents with lower polarity, the solute may not fully dissociate into free ions. Instead, it can exist as an ion pair—a discrete unit of the cation and anion held together by electrostatic forces.[8] The formation of ion pairs can limit the overall solubility compared to what might be expected in highly polar media.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

For obtaining reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard. Its widespread acceptance in the pharmaceutical industry is due to its simplicity and the fact that it allows the system to reach thermodynamic equilibrium.

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method ensures continuous agitation, maximizing the surface area of the solid in contact with the solvent and facilitating the achievement of equilibrium.

-

Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for data consistency and comparability.[6]

-

Why Excess Solid? The addition of an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at that temperature.

-

Why Equilibration Time? A sufficient duration (e.g., 24-48 hours) is necessary to ensure that the dissolution and precipitation processes have reached a dynamic equilibrium. This is a self-validating step; samples taken at different time points (e.g., 24h and 48h) should yield the same concentration.

-

Why Filtration/Centrifugation? It is critical to separate all undissolved solid particles from the saturated solution before analysis to avoid artificially inflating the measured concentration.

Materials and Equipment

-

Analyte: 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride (powder form)[2]

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator set to a specific temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., ~50-100 mg).

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial (e.g., 2 mL).

-

Equilibration: Securely cap the vials and place them in the isothermal shaker. Agitate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) for a minimum of 24 hours. A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials and let them stand for at least 2 hours in a temperature-controlled bath to allow the undissolved solid to settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry with a proper calibration curve) to determine the concentration of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. GSRS [precision.fda.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | C17H20ClNO | CID 3034159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Early studies on the biological activity of propiophenone derivatives

An In-Depth Technical Guide to the Early Biological Activities of Propiophenone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational research into the biological activities of propiophenone derivatives. Propiophenone, a simple aromatic ketone, serves as a versatile scaffold for chemical modifications, leading to a diverse range of compounds with significant pharmacological potential. Early investigations into these derivatives have paved the way for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Introduction to Propiophenone and its Derivatives

Propiophenone, with its characteristic phenyl and ethyl ketone groups, provides a reactive backbone for the synthesis of a wide array of derivatives. The ease of modification at the α-carbon, the aromatic ring, and the carbonyl group has allowed chemists to explore a vast chemical space. This exploration has revealed that subtle structural changes can lead to profound differences in biological activity, a central theme in the early studies of these compounds. The initial discoveries of antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties have established propiophenone derivatives as a privileged scaffold in medicinal chemistry.

Antimicrobial and Antifungal Activities

Early research into propiophenone derivatives identified their potential to combat microbial and fungal infections. These studies were often driven by the need for new therapeutic agents to overcome growing resistance to existing drugs.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of antimicrobial propiophenone derivatives often involves the introduction of various substituents on the aromatic ring and modifications at the α- and β-positions of the ketone. For instance, the Claisen-Schmidt condensation of substituted acetophenones (a related class of ketones) with appropriate aldehydes has been a common method to generate chalcones, which are α,β-unsaturated ketones with a 1,3-diarylpropenone structure.[1] Studies have shown that the presence of electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity.[2]

A series of 1,2-disubstituted propenones were synthesized and evaluated for their antifungal activity.[3] The structure-activity relationship studies revealed that the conjugated structure of the carbonyl and exomethylene groups plays a crucial role in their antifungal potency.[3] Interestingly, compounds where the exomethylene group was replaced with a hydroxymethyl or methoxymethyl group also demonstrated significant activity.[3]

Experimental Protocol: Antifungal Mycelial Growth Rate Assay

This protocol is a representative method for evaluating the in vitro antifungal activity of propiophenone derivatives against phytopathogenic fungi.[4]

Objective: To determine the concentration of a test compound that inhibits 50% of the mycelial growth (IC50) of a target fungus.

Materials:

-

Test propiophenone derivatives

-

Potato Dextrose Agar (PDA) medium

-

Target fungal strains (e.g., Fusarium graminearum, Alternaria brassicae)

-

Hymexazol (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compounds and the positive control (hymexazol) in DMSO to prepare stock solutions of a high concentration (e.g., 10 mg/mL).

-

Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

-

Dosing the Media: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). A control plate containing only DMSO should also be prepared.

-

Plating: Pour the dosed PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus.

-

Incubation: Place the mycelial disc at the center of each PDA plate. Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

-

Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

-

IC50 Determination: The IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Summary of Antifungal Activity Data

| Compound Type | Fungal Strain | Reported Activity (IC50 in μg/mL) | Reference |

| Acetophenone Derivatives | Various phytopathogens | 10-19 for the most active compounds | [4] |

| 1,2-Disubstituted Propenones | Candida albicans, Aspergillus fumigatus | Potent in vitro activity, but no in vivo efficacy | [3] |

| Spirotryprostatin A Derivatives | Various plant pathogens | 8–32 for active compounds | [5] |

Workflow for Synthesis and Antifungal Screening

Caption: Workflow for the synthesis and in vitro anticancer screening of propiophenone derivatives.

Anticonvulsant Activity

Propiophenone derivatives have also been investigated for their potential as anticonvulsant agents, with some showing promise in preclinical models of epilepsy.

Synthesis and Preclinical Evaluation

The synthesis of propiophenone derivatives for anticonvulsant activity often involves the Mannich reaction, where a propiophenone is reacted with formaldehyde and a cyclic amine in the presence of an acid. [6]The resulting compounds have been evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. [7][8][9][10]These models represent different types of seizures and are standard in the early screening of potential anticonvulsant drugs.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of propiophenone derivatives is highly dependent on their chemical structure. For example, the nature of the cyclic amine used in the Mannich reaction significantly influences the activity. [6]SAR studies have been conducted to identify the key structural features required for potent anticonvulsant effects. [9]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male mice (e.g., Swiss albino)

-

Test propiophenone derivatives

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Phenytoin (positive control)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

-

Electroshock Induction: Apply a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension. The percentage of protected animals at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

-

Neurotoxicity: Assess for any acute neurological toxicity using tests like the rotarod test. [7]

Summary of Anticonvulsant Activity

| Compound Type | Animal Model | Key Findings | Reference |

| Isatin-based derivatives (related to propiophenone) | MES and PTZ in mice | Favorable protection with high safety levels. | [7] |

| 3,3-Diphenyl-propionamides | MES, scPTZ, 6-Hz seizures in mice | One compound showed a broad spectrum of activity. | [8] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES and 6-Hz seizures in mice | Activity observed exclusively in MES seizures for some derivatives. | [9] |

Anticonvulsant Screening Workflow

Caption: Workflow for the in vivo anticonvulsant screening of propiophenone derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of propiophenone derivatives has also been explored, with some compounds showing promising activity in preclinical models of inflammation.

Synthesis and Evaluation

Derivatives of propionic acid, a structural component of some propiophenone-related compounds, have been synthesized and evaluated for their anti-inflammatory effects. [11]For example, a dipharmacophore derivative of dexibuprofen and nebracetam showed significant anti-inflammatory activity in models of acute and chronic inflammation. [11]The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. [12]

Mechanism of Action

Some enone-based derivatives, which share structural similarities with certain propiophenone derivatives, have demonstrated anti-inflammatory activities by modulating signaling pathways such as MAPK and Akt. [13]They can also inhibit the production of pro-inflammatory mediators like nitric oxide and cytokines. [14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the ability of a test compound to reduce the acute inflammation induced by carrageenan injection in the rat paw.

Materials:

-

Wistar rats

-

Test propiophenone derivatives

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Diclofenac or Indomethacin (positive control)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Preparation: Acclimatize the rats to the experimental conditions. Fast the animals overnight before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds, positive control, and vehicle orally or intraperitoneally.

-

Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Summary of Anti-inflammatory Activity

| Compound Type | Animal Model | Key Findings | Reference |

| Dipharmacophore derivative of propionic acid | Carrageenan-induced paw edema in rats | Statistically significant reduction in paw edema. | [11] |

| Pyrrole derivative (structurally inspired by COX-2 inhibitors) | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity, particularly after repeated dosing. | [12] |

| Thiourea derivatives of naproxen | Carrageenan-induced paw edema in rats | Two derivatives showed potent anti-inflammatory activity. | [15] |

Other Biological Activities

Early studies have also hinted at other potential therapeutic applications for propiophenone derivatives.

-

Antidiabetic Agents: A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities in various diabetic rat models. [16]Some compounds were found to be potent antihyperglycemic and lipid-lowering agents, with a possible mechanism of action involving the inhibition of protein tyrosine phosphatase 1B (PTP-1B). [16]

Conclusion

The early investigations into the biological activities of propiophenone derivatives have revealed a rich and diverse pharmacological landscape. The versatility of the propiophenone scaffold has allowed for the synthesis of numerous compounds with significant antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. The structure-activity relationship studies conducted during this foundational period have provided invaluable insights for the rational design of more potent and selective therapeutic agents. The experimental protocols and screening workflows established in these early studies continue to form the basis of modern drug discovery efforts. Further exploration of this chemical class holds considerable promise for the development of novel drugs to address a wide range of diseases.

References

-

Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

-

(2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. [Link]

-

Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

-

Ivkovic, B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. [Link]

-

Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1726-1731. [Link]

-

(2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. [Link]

-

(2000). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. PubMed. [Link]

-

(1987). Synthesis and antifungal activity of a series of novel 1,2-disubstituted propenones. PubMed. [Link]

-

(2011). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

-

(2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Institutes of Health. [Link]

- Yamada, M., et al. (1991). Propiophenone derivatives and their preparation and pharmaceutical use.

-

(2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]

-

(2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health. [Link]

- (1998). Propiophenone derivatives and process for preparing the same.

-

(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

(2022). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]

-

(2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]

-

(2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. ResearchGate. [Link]

-

(2016). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health. [Link]

-

(2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

(2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

-

(2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]

-

(2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

(2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. PubMed. [Link]

-

(2023). New Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]

-

(2016). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Publishing. [Link]

-

(2007). Biological and metabolic study of naproxen-propyphenazone mutual prodrug. PubMed. [Link]

-

(2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]

-

(2015). Synthesis and biological activity of flavanone derivatives. ResearchGate. [Link]

-

(2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. MDPI. [Link]

-

(2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. National Institutes of Health. [Link]

-

(2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

-

(2017). Antifungal activity of a de novo synthetic peptide and derivatives against fungal food contaminants. University College Cork. [Link]

-

(2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. PubMed Central. [Link]

-

(2022). Synthesis and Antifungal Activity Evaluation of Novel L-Carvone- Based 1,3,4-Thiadiazole-amide Derivatives. ACS Publications. [Link]

-

Mephedrone. Wikipedia. [Link]

Sources

- 1. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of a series of novel 1,2-disubstituted propenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]

- 16. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 3-(benzylmethylamino)propiophenone hydrochloride as a chemical intermediate

An In-depth Technical Guide to the Role of 3-(Benzylmethylamino)propiophenone Hydrochloride as a Chemical Intermediate

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of pharmaceutical and organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 3-(Benzylmethylamino)propiophenone hydrochloride, a member of the propiophenone class of compounds, stands out as a significant chemical intermediate.[1] It is primarily recognized as a Mannich base, a class of compounds characterized by a β-amino ketone motif, which serves as a powerful precursor for a variety of valuable downstream products.

This guide provides a technical overview of 3-(benzylmethylamino)propiophenone hydrochloride, focusing on its synthesis, its critical role as an intermediate, and the key chemical transformations it enables. Its utility is most pronounced in the synthesis of γ-amino alcohols, a structural motif present in numerous biologically active compounds.[2][3] This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's application.

| Property | Value |

| CAS Number | 5409-62-1[4][5][6][7] |

| Molecular Formula | C₁₇H₂₀ClNO[4][5][6][7][8] |

| Molecular Weight | 289.8 g/mol [5][7][9] |

| Appearance | White to light yellow crystal or crystalline powder[4] |

| Solubility | Soluble in water and ethanol[4] |

| Synonyms | 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride, β-Benzylmethylamino propiophenone hydrochloride[5][7][10] |

Part 1: The Synthesis of the Intermediate via the Mannich Reaction

The most common and efficient route for preparing 3-(benzylmethylamino)propiophenone hydrochloride is the Mannich reaction.[3][11] This cornerstone of organic chemistry involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, acetophenone provides the acidic proton, paraformaldehyde serves as the source of methylene, and N-methylbenzylamine acts as the amine component.